2-Aminomethyl-3-pyridin-4-YL-propionic acid
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Overview
Description
2-Aminomethyl-3-pyridin-4-YL-propionic acid is an organic compound with the molecular formula C9H12N2O2 This compound is characterized by the presence of a pyridine ring substituted with an aminomethyl group and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl-3-pyridin-4-YL-propionic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinepropionic acid with aminomethylating agents under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Aminomethyl-3-pyridin-4-YL-propionic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
2-Aminomethyl-3-pyridin-4-YL-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Aminomethyl-3-pyridin-4-YL-propionic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The pyridine ring can participate in π-π interactions and coordinate with metal ions, affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinepropionic acid: Similar structure but lacks the aminomethyl group.
2-Aminomethylpyridine: Similar structure but lacks the propionic acid moiety.
4-Pyridinecarboxylic acid: Similar structure but lacks the aminomethyl and propionic acid groups.
Uniqueness
2-Aminomethyl-3-pyridin-4-YL-propionic acid is unique due to the combination of its aminomethyl group and propionic acid moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
910444-19-8 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(aminomethyl)-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-6-8(9(12)13)5-7-1-3-11-4-2-7/h1-4,8H,5-6,10H2,(H,12,13) |
InChI Key |
ZPZJQJPAGXPTPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CC(CN)C(=O)O |
Origin of Product |
United States |
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